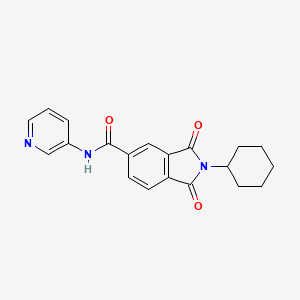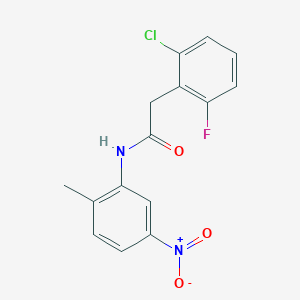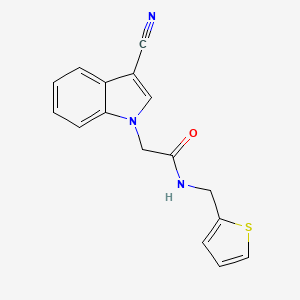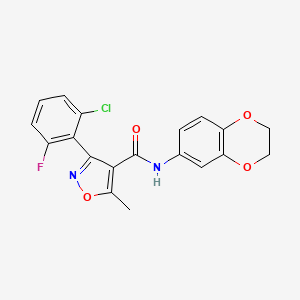![molecular formula C17H15FN2O3 B5785203 N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)
N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide, also known as "FENAC," is a compound that has gained interest in the scientific community due to its potential applications in research. FENAC is a small molecule that can be synthesized using various methods and has been shown to have unique biochemical and physiological effects.
Mécanisme D'action
FENAC's mechanism of action is not fully understood, but it has been shown to interact with various proteins and enzymes. FENAC has been shown to bind to the voltage-gated potassium channel and inhibit its activity. FENAC has also been shown to interact with the proteasome, leading to the inhibition of protein degradation.
Biochemical and Physiological Effects:
FENAC has been shown to have various biochemical and physiological effects. FENAC has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. FENAC has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. FENAC has been shown to have neuroprotective properties, as it can protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
FENAC has several advantages for lab experiments, including its small size, ease of synthesis, and unique biochemical and physiological effects. However, FENAC also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for FENAC research, including the development of FENAC derivatives with improved efficacy and reduced toxicity. FENAC could also be used in combination with other drugs to enhance their effectiveness. Further research is needed to fully understand FENAC's mechanism of action and its potential applications in various fields, including cancer research and neuroprotection.
Conclusion:
In conclusion, FENAC is a compound that has gained interest in the scientific community due to its potential applications in research. FENAC can be synthesized using various methods and has been shown to have unique biochemical and physiological effects. FENAC has been used in various scientific research applications, including as a fluorescent probe and an inhibitor of the proteasome. Further research is needed to fully understand FENAC's mechanism of action and its potential applications in various fields.
Méthodes De Synthèse
FENAC can be synthesized using various methods, including the reaction of 4-nitrobenzaldehyde with 2-(4-fluorophenyl)ethylamine to form an imine intermediate. This intermediate can then be reduced using sodium borohydride to produce FENAC. Other methods involve the use of acryloyl chloride and 4-nitrophenylhydrazine.
Applications De Recherche Scientifique
FENAC has been used in various scientific research applications, including as a fluorescent probe for detecting protein conformational changes, a modulator of the voltage-gated potassium channel, and an inhibitor of the proteasome. FENAC has also been shown to have potential anti-cancer properties, as it can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-15-6-1-14(2-7-15)11-12-19-17(21)10-5-13-3-8-16(9-4-13)20(22)23/h1-10H,11-12H2,(H,19,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDCVGSETYLZIM-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)
![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)


![2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B5785159.png)


![3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5785189.png)
![N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5785193.png)
![N-[4-(benzyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5785196.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)
